Iron(1+), hydroxy- Iron(1+), hydroxy-
Brand Name: Vulcanchem
CAS No.: 15092-05-4
VCID: VC19703781
InChI: InChI=1S/Fe.H2O/h;1H2
SMILES:
Molecular Formula: FeH2O
Molecular Weight: 73.86 g/mol

Iron(1+), hydroxy-

CAS No.: 15092-05-4

Cat. No.: VC19703781

Molecular Formula: FeH2O

Molecular Weight: 73.86 g/mol

* For research use only. Not for human or veterinary use.

Iron(1+), hydroxy- - 15092-05-4

Specification

CAS No. 15092-05-4
Molecular Formula FeH2O
Molecular Weight 73.86 g/mol
IUPAC Name iron;hydrate
Standard InChI InChI=1S/Fe.H2O/h;1H2
Standard InChI Key WKPSFPXMYGFAQW-UHFFFAOYSA-N
Canonical SMILES O.[Fe]

Introduction

Chemical Identity and Oxidation States

Iron hydroxides are classified by the oxidation state of the central iron atom. The +1 state (Fe⁺) is thermodynamically unstable under standard aqueous conditions, leading to rapid disproportionation or oxidation to Fe²⁺ or Fe³⁺ . By contrast, Fe(OH)₂ (iron(II) hydroxide) and Fe(OH)₃ (iron(III) hydroxide) are well-documented:

PropertyIron(II) Hydroxide (Fe(OH)₂)Iron(III) Hydroxide (Fe(OH)₃)
Oxidation State+2+3
ColorWhite (turns greenish upon oxidation)Yellow to dark-brown
Solubility (20°C)1.43 × 10⁻³ g/L 5.255 × 10⁻⁵ g/L
Crystal StructureBrucite (Mg(OH)₂-type) Polymorphic (α, β, γ, δ-FeOOH)

The instability of Fe⁺ in hydroxides necessitates reducing environments for its transient existence, which are seldom encountered outside specialized laboratory conditions .

Structural Characteristics

Iron(II) Hydroxide

Fe(OH)₂ adopts a brucite-like structure, where Fe²⁺ ions are octahedrally coordinated to six hydroxide ligands. Each hydroxide bridges three Fe²⁺ centers, forming layered sheets perpendicular to the O-H bonds . This arrangement is highly sensitive to oxidation, with even trace oxygen leading to partial conversion to Fe³⁺ species, manifesting as greenish "green rust" intermediates .

Iron(III) Hydroxide

Fe(OH)₃ exhibits polymorphism, with common forms including:

  • Goethite (α-FeOOH): Tetragonal unit cells (a = 1.048 nm, c = 0.3023 nm), often forming acicular crystals .

  • Akaganeite (β-FeOOH): Hollandite-type structure, stable under high chloride conditions .

  • Feroxyhyte (δ-FeOOH): Forms under high-pressure marine environments, metastable at surface conditions .

Thermal treatment of β-FeOOH above 200°C yields hematite (α-Fe₂O₃), a process critical in pigment production .

Synthesis and Reactivity

Preparation of Fe(OH)₂

Fe(OH)₂ is synthesized via precipitation under inert atmospheres to prevent oxidation:

FeSO₄ + 2 NaOH → Fe(OH)₂↓ + Na₂SO₄[1]\text{FeSO₄ + 2 NaOH → Fe(OH)₂↓ + Na₂SO₄} \quad \text{[1]}

In non-deoxygenated solutions, mixed Fe²⁺/Fe³⁺ hydroxides form, altering precipitate color from green to reddish-brown .

Schikorr Reaction

Under anaerobic conditions, Fe(OH)₂ undergoes autoxidation to magnetite (Fe₃O₄):

3Fe(OH)₂ → Fe₃O₄ + H₂↑ + 2 H₂O[1]3 \, \text{Fe(OH)₂ → Fe₃O₄ + H₂↑ + 2 H₂O} \quad \text{[1]}

This reaction is exploited in corrosion science and hydrogen storage research.

Environmental Interactions

Fe(OH)₂ and Fe(OH)₃ act as scavengers for anions like selenite (SeO₃²⁻) via adsorption and reduction:

SeO₃²⁻ + Fe²⁺ → Se⁰↓/FeSe↓[1]\text{SeO₃²⁻ + Fe²⁺ → Se⁰↓/FeSe↓} \quad \text{[1]}

Such processes mitigate groundwater contamination but may sequester essential nutrients .

Pharmacological Applications

Iron(III)-hydroxide polymaltose complex (IPC), marketed as Maltofer, exemplifies medicinal uses of ferric hydroxides. Key properties include:

ParameterValue/Description
Bioavailability10–15% oral absorption
MechanismActive transport in duodenum/jejunum
StorageHepatic ferritin
Therapeutic UseIron deficiency anemia (since 1978)

IPC’s macromolecular structure minimizes free iron release, reducing gastrointestinal toxicity compared to Fe²⁺ salts .

Industrial and Historical Significance

Pigments and Ores

  • Limonite: A mixture of FeOOH polymorphs, used as ochre pigment since 2500 BCE .

  • Yellow Iron Oxide (Pigment Yellow 42): FDA-approved for cosmetics and pharmaceuticals .

Water Treatment

Ferric hydroxides coagulate suspended colloids, removing phosphates and heavy metals in wastewater treatment .

Computational Insights

Density functional theory (DFT) studies on hexaaquoiron(III) complexes ([Fe(H₂O)₆]³⁺) reveal:

  • Spin States: High-spin (S = 5/2) ground state, with quartet (S = 3/2) and doublet (S = 1/2) excited states .

  • Transition Energies: Vertical excitation to quartet state occurs at ~12,300 cm⁻¹, aligning with experimental spectra .

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